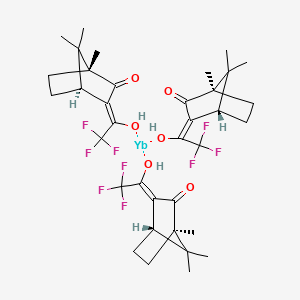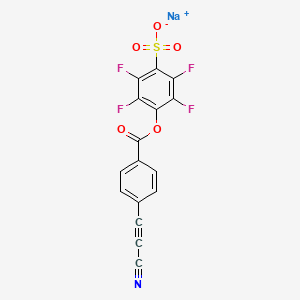
(E)-imino(tributylstannylimino)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidotributyltin(IV) is an organotin compound with the chemical formula C12H27N3Sn . It is a colorless to light yellow liquid or white solid, depending on its state. This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of tetrazoles, which are important intermediates in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidotributyltin(IV) is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 8°C) to ensure the stability of the azide group .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to prevent the decomposition of the azide group and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Azidotributyltin(IV) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: It is used in 1,3-dipolar cycloaddition reactions to form tetrazoles.
Common Reagents and Conditions
Reagents: Sodium azide, tributyltin chloride, dichloromethane.
Conditions: Low temperatures (around 8°C), inert atmosphere to prevent oxidation.
Major Products
Scientific Research Applications
Azidotributyltin(IV) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azidotributyltin(IV) involves its ability to participate in cycloaddition reactions, forming stable tetrazole rings. These tetrazole rings can then interact with biological targets, such as angiotensin II receptors, to exert their effects. The azide group in azidotributyltin(IV) is highly reactive, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Azidotrimethyltin(IV): Similar in structure but with methyl groups instead of butyl groups.
Azidotrimethylsilane: Contains silicon instead of tin.
Tributyltin chloride: Precursor in the synthesis of azidotributyltin(IV)
Uniqueness
Azidotributyltin(IV) is unique due to its combination of the azide group with the tributyltin moiety, providing both high reactivity and stability. This makes it particularly useful in the synthesis of tetrazoles, which are not as easily synthesized using other reagents .
Properties
Molecular Formula |
C12H28N3Sn+ |
|---|---|
Molecular Weight |
333.08 g/mol |
IUPAC Name |
imino(tributylstannylimino)azanium |
InChI |
InChI=1S/3C4H9.HN3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H;/q;;;;+1 |
InChI Key |
YBEKTUVUAQINCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)






